Oxalic acid, ammonium iron salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

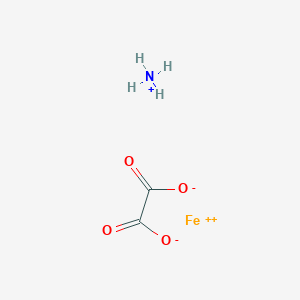

Ferric ammonium oxalate appears as a green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used in making blueprints.

科学的研究の応用

Dissolution of Iron Oxide

Oxalic acid is used to dissolve iron oxide from various sources, which is essential in producing high-quality ceramics. The dissolution process is influenced by factors such as oxalate concentration, solution pH, and temperature. Ammonium hydroxide emerges as the most suitable reagent for pH control in this leaching process, which involves oxalate (Lee, Tran, Jung, Kim, & Kim, 2007).

Hydroponics and Plant Growth

Oxalic acid concentrations in plants can be altered by the nitrate to ammonium ratios in hydroponics, as shown in studies with Purslane (Portulaca oleraceae L.). Lower oxalic acid concentrations were found in leaves grown with ammonium, suggesting a potential approach to managing oxalate levels in plants (Palaniswamy, Bible, & Mcavoy, 2004).

Recovery of Manganese from Electrolytic Manganese Residue

In a method for recovering manganese and removing ammonia nitrogen from electrolytic manganese residue, oxalic acid plays a crucial role. The process showed that the recovery rate of manganese could exceed 98%, with the leaching rate of iron being much lower than 2% (Lan, Dong, Xiang, Zhang, Mei, & Hou, 2021).

Aerosol Studies

Studies involving aerosol mass spectrometric measurements of stable crystal hydrates of oxalates, including ammonium oxalate, have contributed to understanding the ionization efficiency of water in aerosols. This research aids in quantifying compounds' aerosol particle concentration (Mensah, Buchholz, Mentel, Tillmann, & Kiendler‐Scharr, 2011).

Environmental Impact in Tropospheric Aerosols

In a study on aqueous tropospheric aerosols, the complexation of iron(III) with oxalic acid demonstrated its potential as a source of oxidants in tropospheric chemistry. The study examined the oxidation pathways and evolution of organic aerosol initiated by the photodissociation of aqueous iron(III) oxalate complexes (Thomas et al., 2016).

Purification of 233U from Thorium and Iron

A method for purifying 233U from thorium and iron in the reprocessing of irradiated thorium oxide rods utilized a two-step precipitation process involving ammonium carbonate and oxalic acid. This method effectively separates uranium from thorium and iron (Govindan, Palamalai, Vijayan, Raja, Parthasarathy, Mohan, & Rao, 2000).

Other Applications

- Oxalic acid in tandem with ammonium salts has applications in the polarographic determination of microgram quantities of oxalic acid in solutions and in the preparation of niobium-based catalysts (Reynolds & Smart, 1954); (Mendes et al., 2003).

- Its role in the removal of iron from materials like ilmenite and silica sand highlights its importance in mineral processing (Wang, Qi, Chu, & Zhao, 2010); (Taxiarchou et al., 1997).

特性

CAS番号 |

55488-87-4 |

|---|---|

製品名 |

Oxalic acid, ammonium iron salt |

分子式 |

C2H4FeNO4+ |

分子量 |

161.9 g/mol |

IUPAC名 |

azanium;iron(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Fe.H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H3/q;+2;/p-1 |

InChIキー |

GVUQTDPJUXBMEV-UHFFFAOYSA-M |

SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+2] |

正規SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+2] |

その他のCAS番号 |

55488-87-4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613190.png)

![3-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenol](/img/structure/B1613194.png)

![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)